molecular formula C8H6ClF3O B1603347 2-Chloro-6-(trifluoromethyl)benzyl alcohol CAS No. 886500-21-6

2-Chloro-6-(trifluoromethyl)benzyl alcohol

Cat. No. B1603347
CAS RN: 886500-21-6
M. Wt: 210.58 g/mol
InChI Key: AIXZCUCSYPVDQR-UHFFFAOYSA-N
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Description

“2-Chloro-6-(trifluoromethyl)benzyl alcohol” is a chemical compound with the molecular formula C8H6ClF3O . It has a molecular weight of 210.58 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6ClF3O/c9-7-3-1-2-6(5(7)4-13)8(10,11)12/h1-3,13H,4H2 . This indicates the connectivity and hydrogen count of the molecule’s atoms.


Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 214.2±35.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It also has a molar refractivity of 42.6±0.3 cm3 .

Scientific Research Applications

2-Chloro-6-(trifluoromethyl)benzyl alcohol has many applications in scientific research. It is used as a substrate in the synthesis of organic compounds such as amines, ketones, and nitriles. It is also used as a catalyst in the synthesis of polymers. In addition, this compound is used in the synthesis of drugs for the treatment of diseases such as cancer, Alzheimer’s, and Parkinson’s.

Mechanism of Action

2-Chloro-6-(trifluoromethyl)benzyl alcohol is a nucleophilic compound, meaning that it is capable of reacting with electrophiles. This reaction occurs through a nucleophilic substitution mechanism, where the chlorine atom on the this compound molecule is replaced by the electrophile. This reaction is exothermic and proceeds quickly.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In laboratory studies, this compound has been found to increase the activity of enzymes involved in metabolic pathways, such as fatty acid metabolism and glycolysis. In addition, this compound has been found to inhibit the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

2-Chloro-6-(trifluoromethyl)benzyl alcohol has many advantages for lab experiments. It is easy to synthesize and has a high purity. In addition, it is relatively stable and non-toxic. However, this compound is also limited by its relatively low solubility in water and its tendency to form insoluble salts with certain metals.

Future Directions

In the future, 2-Chloro-6-(trifluoromethyl)benzyl alcohol could be used in the synthesis of more complex organic compounds, such as heterocycles. It could also be used in the development of new drugs for the treatment of various diseases. In addition, this compound could be used in the development of new catalysts for the synthesis of polymers. Finally, further research could be conducted to better understand the biochemical and physiological effects of this compound.

Safety and Hazards

The compound is associated with certain hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

[2-chloro-6-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O/c9-7-3-1-2-6(5(7)4-13)8(10,11)12/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXZCUCSYPVDQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590641
Record name [2-Chloro-6-(trifluoromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

886500-21-6
Record name 2-Chloro-6-(trifluoromethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886500-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-Chloro-6-(trifluoromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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